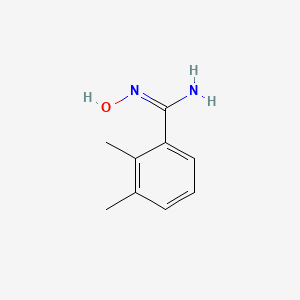
N'-hydroxy-2,3-dimethylbenzene-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-HYDROXY-2,3-DIMETHYL-BENZAMIDINE is a chemical compound with the molecular formula C9H12N2O. It is an amidine derivative that contains a hydroxyl group and two methyl groups attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-HYDROXY-2,3-DIMETHYL-BENZAMIDINE typically involves the reaction of 2,3-dimethylbenzonitrile with hydroxylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amidine structure. Common reagents used in this synthesis include hydrochloric acid or sodium hydroxide .
Industrial Production Methods
Industrial production of N-HYDROXY-2,3-DIMETHYL-BENZAMIDINE may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-HYDROXY-2,3-DIMETHYL-BENZAMIDINE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form primary amines.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Primary amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-HYDROXY-2,3-DIMETHYL-BENZAMIDINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-HYDROXY-2,3-DIMETHYL-BENZAMIDINE involves its interaction with specific molecular targets, such as enzymes. The hydroxyl group and amidine moiety allow it to form hydrogen bonds and coordinate with metal ions in the active sites of enzymes, thereby inhibiting their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-HYDROXY-BENZAMIDINE: Lacks the methyl groups, making it less hydrophobic.
2,3-DIMETHYL-BENZAMIDINE: Lacks the hydroxyl group, affecting its hydrogen bonding capability.
N-HYDROXY-4-METHYL-BENZAMIDINE: Has a different substitution pattern on the benzene ring
Uniqueness
N-HYDROXY-2,3-DIMETHYL-BENZAMIDINE is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical properties such as increased hydrophobicity and specific hydrogen bonding interactions. These properties make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
N'-hydroxy-2,3-dimethylbenzenecarboximidamide |
InChI |
InChI=1S/C9H12N2O/c1-6-4-3-5-8(7(6)2)9(10)11-12/h3-5,12H,1-2H3,(H2,10,11) |
InChI Key |
QRRKPMZRWWKUAW-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)/C(=N\O)/N)C |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=NO)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl N-[(2-ethylpiperidin-4-yl)methyl]carbamate](/img/structure/B13065803.png)
![1-[(Azetidin-3-yloxy)methyl]cyclopentan-1-ol](/img/structure/B13065805.png)
![4-(2-Methoxyethyl)-4-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13065822.png)
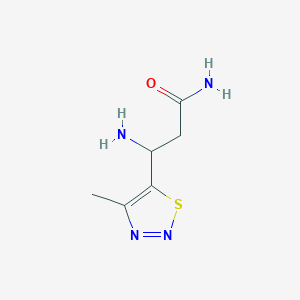
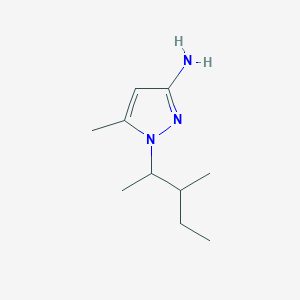
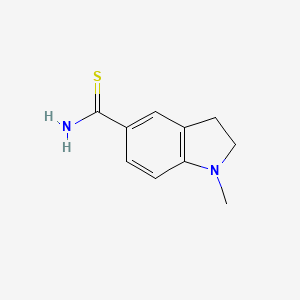
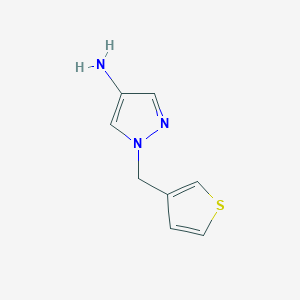
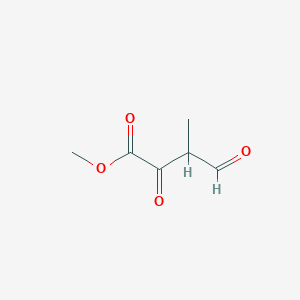
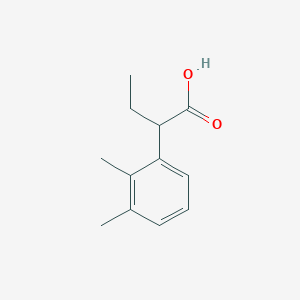
![(2R)-1-[(tert-Butoxy)carbonyl]-3,3-difluoropiperidine-2-carboxylic acid](/img/structure/B13065852.png)
![10-[(E)-but-2-en-2-yl]-1,3,9-trichloro-2,8-dihydroxy-4,7-dimethylbenzo[b][1,4]benzodioxepin-6-one](/img/structure/B13065860.png)
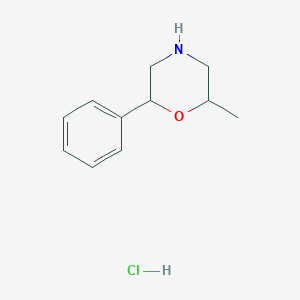
![Ethyl 2-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B13065870.png)
![1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13065872.png)
